N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- Substituents: A 2,4-difluorophenyl group attached to the acetamide nitrogen and a 2,3-dimethylphenyl group on the pyrazolo[3,4-d]pyrimidin-4-one core.
- Functional groups: The acetamide linkage and 4-oxo moiety likely influence hydrogen-bonding interactions and metabolic stability.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2/c1-12-4-3-5-18(13(12)2)28-20-15(9-25-28)21(30)27(11-24-20)10-19(29)26-17-7-6-14(22)8-16(17)23/h3-9,11H,10H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJMHAVDPVGOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,4-difluorophenyl and 2,3-dimethylphenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled conditions such as reflux or microwave irradiation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound A : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide ()
- Substituents : 4-Fluorophenyl (core) and 3-methoxyphenyl (acetamide).
- Molecular formula : C₂₀H₁₆FN₅O₃ (MW: 393.38 g/mol).
- Key differences: Fluorine substitution on the phenyl ring is para (vs. 2,4-di-fluoro in the target compound), reducing steric and electronic effects. Methoxy group (electron-donating) vs.
- Structure : Contains a chromen-4-one ring fused to the pyrazolo[3,4-d]pyrimidine core.
- Properties : Melting point 302–304°C (indicative of high crystallinity).
- Key differences: Extended π-system from the chromenone group may enhance planar stacking but reduce solubility compared to the target compound’s simpler substituents .
Acetamide-Containing Heterocycles with Varied Cores
Compound C: N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
- Core : Triazolo[4,3-c]pyrimidine.
- Substituents: 4-Fluorophenylamino and 2,5-dimethylphenyl.
- the pyrazole in the target compound .
Compound D: N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide ()
- Core: Thieno[2,3-d]pyrimidine.
- Functional group : Thioacetamide (vs. acetamide in the target compound).
Functional Group Comparisons
- Acetamide vs. Carboxamide : describes a tetrahydropyrimidine-carboxamide derivative. Carboxamide groups generally exhibit stronger hydrogen-bonding capacity than acetamides, which could improve target affinity but reduce membrane permeability .
- Fluorine Substituents: The 2,4-difluorophenyl group in the target compound (vs. mono-fluoro in Compounds A and C) may optimize hydrophobic interactions and bioavailability, as seen in pesticide analogs () where fluorine enhances stability and binding .
Key Research Findings
- Substituent Position: Di-fluoro substitution (target compound) may improve target selectivity over mono-fluoro analogs (Compound A) by filling hydrophobic pockets more effectively .
- Core Modifications: Chromenone-fused derivatives (Compound B) exhibit higher molecular weights and melting points, suggesting reduced solubility but enhanced thermal stability .
- Heterocycle Replacement: Thieno[2,3-d]pyrimidine cores (Compound D) introduce sulfur, which could alter electronic properties and metabolic pathways compared to nitrogen-rich pyrazolo-pyrimidines .
Biological Activity
N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 409.397 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core that is substituted with a 2,4-difluorophenyl group and a 2,3-dimethylphenyl moiety.
Synthesis
The synthesis typically involves multi-step organic reactions starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine : This can be achieved through cyclization reactions involving hydrazines and appropriate aldehydes.
- Introduction of Substituents : The 2,4-difluorophenyl and 2,3-dimethylphenyl groups are introduced via nucleophilic aromatic substitution reactions.
- Final Acetylation : The terminal acetamide group is added to complete the synthesis.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.
- Cellular Pathways : It may influence pathways such as PI3K-AKT and MAPK that are involved in cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity
- In vitro studies have demonstrated that it significantly reduces inflammatory markers in cell cultures.
- In vivo models indicate that it effectively decreases paw edema in carrageenan-induced inflammation models.
| Study | IC50 Value (µg/mL) | Reference |
|---|---|---|
| N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-pyrazole derivative] | 55.65 | |
| Standard Drug (Diclofenac Sodium) | 54.65 |
- Anticancer Properties
- Preliminary screenings suggest potential anticancer activity against various cancer cell lines.
- The compound has been evaluated for its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways.
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in treating inflammatory diseases and cancer:
- A study by Sivaramakarthikeyan et al. reported that derivatives similar to N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibited anti-inflammatory effects comparable to established NSAIDs like diclofenac .
- Another investigation focused on the anticancer potential revealed that certain pyrazole derivatives showed significant cytotoxicity against breast cancer cells with minimal toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
